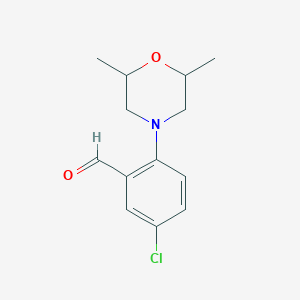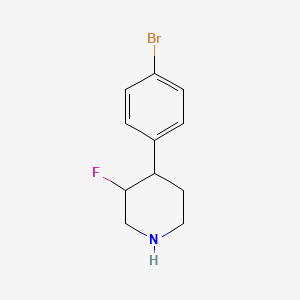
4-(4-Bromophenyl)-3-fluoropiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Bromophenyl)-3-fluoropiperidine is an organic compound that belongs to the class of piperidines Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and pharmacological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenyl)-3-fluoropiperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and 3-fluoropiperidine.
Formation of Intermediate: The first step involves the formation of an intermediate by reacting 4-bromobenzaldehyde with a suitable reagent to introduce the piperidine ring.
Fluorination: The intermediate is then subjected to fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atom at the desired position.
Purification: The final product is purified using techniques such as column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Bromophenyl)-3-fluoropiperidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different oxidation states and functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted piperidines, fluorinated derivatives, and coupled aromatic compounds.
Applications De Recherche Scientifique
4-(4-Bromophenyl)-3-fluoropiperidine has a wide range of scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular pathways and molecular targets.
Chemical Research: It serves as a precursor in the synthesis of complex organic molecules for chemical research.
Industrial Applications: The compound is used in the development of new materials and chemical processes in the industry.
Mécanisme D'action
The mechanism of action of 4-(4-Bromophenyl)-3-fluoropiperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The presence of bromine and fluorine atoms enhances its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenylacetic Acid: A compound with similar bromine substitution but different functional groups.
4-Bromobiphenyl: A compound with a similar bromine substitution on a biphenyl structure.
4-Bromophenylsulfonylbenzoyl-L-valine: A compound with a similar bromine substitution and additional functional groups.
Uniqueness
4-(4-Bromophenyl)-3-fluoropiperidine is unique due to the presence of both bromine and fluorine atoms, which enhance its reactivity and potential applications. The combination of these halogens in a piperidine ring makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C11H13BrFN |
|---|---|
Poids moléculaire |
258.13 g/mol |
Nom IUPAC |
4-(4-bromophenyl)-3-fluoropiperidine |
InChI |
InChI=1S/C11H13BrFN/c12-9-3-1-8(2-4-9)10-5-6-14-7-11(10)13/h1-4,10-11,14H,5-7H2 |
Clé InChI |
CGUSTUVABGEXNW-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC(C1C2=CC=C(C=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(5,5-Difluoro-2-oxopiperidin-1-yl)methyl]-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B14792127.png)


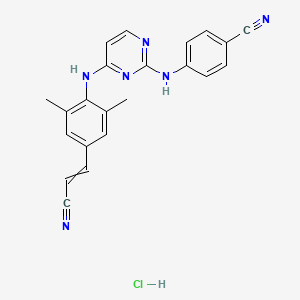
![6-Bromo-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B14792141.png)
![2-[2-(3-Aminopropyl)phenoxy]propan-1-ol](/img/structure/B14792142.png)
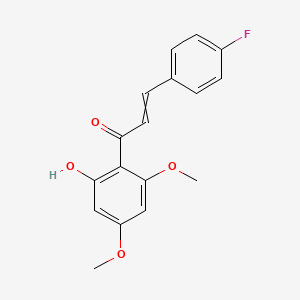
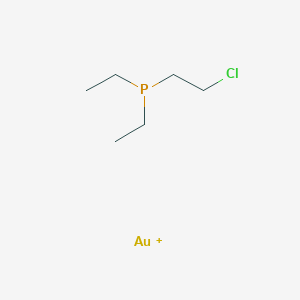
![N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-propan-2-ylacetamide](/img/structure/B14792179.png)

![tert-butyl 4-((1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)methyl)-4-hydroxypiperidine-1-carboxylate](/img/structure/B14792197.png)


